molecular formula C18H18F3N3O B5428413 1-({5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)piperidine-4-carbonitrile

1-({5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)piperidine-4-carbonitrile

Cat. No.: B5428413
M. Wt: 349.3 g/mol
InChI Key: ILTJNSARQSYOIZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of several functional groups. The trifluoromethyl group is a strong electron-withdrawing group, which could have significant effects on the electronic structure of the molecule. The oxazole ring and the piperidine ring are both heterocyclic structures, which can also have significant effects on the molecule’s properties .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the specific conditions and reagents used. The trifluoromethyl group, the phenyl group, the oxazole ring, and the piperidine ring could all potentially participate in various chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethyl group could make the compound more lipophilic, which could affect its solubility and stability. The oxazole ring and the piperidine ring could also have significant effects on the compound’s properties .

Future Directions

The future directions for research on this compound could include further studies on its synthesis, properties, and potential applications. Given the complexity of its structure, there could be many interesting avenues for future research .

Properties

IUPAC Name

1-[[5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl]methyl]piperidine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3N3O/c1-12-16(11-24-7-5-13(10-22)6-8-24)23-17(25-12)14-3-2-4-15(9-14)18(19,20)21/h2-4,9,13H,5-8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILTJNSARQSYOIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC(=CC=C2)C(F)(F)F)CN3CCC(CC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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